molecular formula C12H9ClN2O4S B12113617 N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid

N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid

Cat. No.: B12113617
M. Wt: 312.73 g/mol
InChI Key: XDOLKCFKKQJSLV-UHFFFAOYSA-N
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Description

N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a 6-chloro-pyridine-3-sulfonyl group attached to an anthranilic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid typically involves the reaction of 6-chloro-pyridine-3-sulfonyl chloride with anthranilic acid. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is typically performed at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or alter the function of proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-pyridine-3-sulfonyl chloride
  • 2-chloro-pyridine-3-sulfonyl chloride
  • 6-methoxy-pyridine-3-sulfonyl chloride
  • 2-chloro-pyrimidine-5-sulfonyl chloride

Uniqueness

N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid is unique due to the presence of both the 6-chloro-pyridine-3-sulfonyl group and the anthranilic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C12H9ClN2O4S

Molecular Weight

312.73 g/mol

IUPAC Name

2-[(6-chloropyridin-3-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C12H9ClN2O4S/c13-11-6-5-8(7-14-11)20(18,19)15-10-4-2-1-3-9(10)12(16)17/h1-7,15H,(H,16,17)

InChI Key

XDOLKCFKKQJSLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

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